molecular formula C22H22N6O2S B6532279 4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-77-1

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6532279
CAS RN: 1019098-77-1
M. Wt: 434.5 g/mol
InChI Key: DHKIDVVKUSXSFV-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide” belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Mechanism of Action

Target of Action

The primary target of F2321-0077 is the PI3K family kinases , specifically the catalytic alpha isoform PIK3CA (PI3Kα) . PIK3CA is frequently mutated in a variety of cancer cell types, and this underlies the dysregulation of the PI3K pathway that plays a key role in cancer cell growth and invasion .

Mode of Action

F2321-0077 binds to and inhibits PI3K family kinases, including activating mutations in PIK3CA . It is a potent ATP-competitive inhibitor of PI3K alpha . This inhibition prevents the phosphorylation of membrane-bound PIP2 to PIP3, thereby disrupting the PI3K pathway .

Biochemical Pathways

The PI3K pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting PI3Kα, F2321-0077 disrupts these processes, particularly in cancer cells where the PI3K pathway is often dysregulated .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The inhibition of PI3Kα by F2321-0077 leads to a decrease in cancer cell growth and invasion . In clinical trials, F2321-0077 has shown significant improvement in progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer .

Action Environment

The efficacy and stability of F2321-0077 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In clinical trials, F2321-0077 was combined with other drugs like palbociclib and fulvestrant, which resulted in a statistically significant and clinically meaningful improvement in progression-free survival . The patient’s health status, genetic factors, and lifestyle can also influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKIDVVKUSXSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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